Piperidinium, 1-methyl-1-[2-(1-oxopropoxy)ethyl]-, iodide
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Overview
Description
Piperidinium, 1-methyl-1-[2-(1-oxopropoxy)ethyl]-, iodide is a chemical compound belonging to the piperidinium class. Piperidinium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound features a piperidinium core with a 1-methyl-1-[2-(1-oxopropoxy)ethyl] substituent and an iodide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidinium, 1-methyl-1-[2-(1-oxopropoxy)ethyl]-, iodide typically involves the following steps:
Formation of the Piperidinium Core: The piperidinium core can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.
Introduction of the Substituent: The 1-methyl-1-[2-(1-oxopropoxy)ethyl] substituent can be introduced through esterification reactions involving the corresponding alcohol and acid chloride.
Iodide Exchange: The final step involves the exchange of the counterion to iodide using an iodide salt, such as sodium iodide, in a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 1-methyl-1-[2-(1-oxopropoxy)ethyl]-, iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group in the substituent can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Sodium chloride or sodium bromide in an aqueous or organic solvent.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Piperidinium, 1-methyl-1-[2-(1-oxopropoxy)ethyl]-, chloride or bromide.
Oxidation: Oxidized derivatives of the piperidinium compound.
Reduction: Reduced derivatives of the piperidinium compound.
Hydrolysis: Carboxylic acid and alcohol.
Scientific Research Applications
Piperidinium, 1-methyl-1-[2-(1-oxopropoxy)ethyl]-, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other piperidinium derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of piperidinium, 1-methyl-1-[2-(1-oxopropoxy)ethyl]-, iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidinium, 1-ethyl-1-methyl-, iodide: Similar structure with an ethyl group instead of the 1-[2-(1-oxopropoxy)ethyl] substituent.
Piperidinium, 1-methyl-1-[2-(2-methyl-1-oxopropoxy)ethyl]-, iodide: Similar structure with a different substituent on the piperidinium core.
Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]-, iodide: Similar structure with a longer alkyl chain in the substituent.
Uniqueness
Piperidinium, 1-methyl-1-[2-(1-oxopropoxy)ethyl]-, iodide is unique due to its specific substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other piperidinium compounds may not be as effective.
Properties
CAS No. |
62260-83-7 |
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Molecular Formula |
C11H22INO2 |
Molecular Weight |
327.20 g/mol |
IUPAC Name |
2-(1-methylpiperidin-1-ium-1-yl)ethyl propanoate;iodide |
InChI |
InChI=1S/C11H22NO2.HI/c1-3-11(13)14-10-9-12(2)7-5-4-6-8-12;/h3-10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
PMAOOYLWILZHLN-UHFFFAOYSA-M |
Canonical SMILES |
CCC(=O)OCC[N+]1(CCCCC1)C.[I-] |
Origin of Product |
United States |
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